

An In-depth Technical Guide to the Physicochemical Characteristics of 7-Bromochroman

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Compound of Interest

Compound Name: **7-Bromochroman**

Cat. No.: **B152691**

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **7-Bromochroman** is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties of its close derivatives, **7-Bromochroman-4-one** and **7-Bromochroman-3-ol**, and the parent compound, chroman. Predicted properties for **7-Bromochroman** are explicitly noted.

Core Compound Information

7-Bromochroman is a halogenated derivative of chroman, a heterocyclic compound featuring a dihydropyran ring fused to a benzene ring. The presence of the bromine atom at the 7-position is expected to influence its physicochemical properties and biological activity, making it a molecule of interest in medicinal chemistry and drug discovery. The chroman scaffold itself is a privileged structure found in a variety of natural products and pharmacologically active compounds.

Physicochemical Properties

Quantitative data for **7-Bromochroman** and its relevant derivatives are summarized below for comparative analysis.

Table 1: Physicochemical Data of **7-Bromochroman** and Related Compounds

Property	7-Bromochroman (Predicted)	7-Bromochroman-4-one	7-Bromochroman-3-ol	Chroman
Molecular Formula	C ₉ H ₉ BrO	C ₉ H ₇ BrO ₂	C ₉ H ₉ BrO ₂	C ₉ H ₁₀ O
Molecular Weight	213.07 g/mol	227.05 g/mol	229.07 g/mol [1]	134.18 g/mol [2]
Physical State	Liquid (Predicted)	Solid	Solid (Predicted) [1]	Liquid
Melting Point	Not Available	95-97 °C	Not Reported	Not Available
Boiling Point	Not Available	336.6 ± 42.0 °C at 760 mmHg	Not Reported	214-215 °C
Density	~1.4-1.5 g/cm ³	1.6 ± 0.1 g/cm ³	Not Available	1.065 g/cm ³
Solubility	Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO); sparingly soluble in water.	Low solubility in water, soluble in organic solvents such as ethanol, dimethylformamide.	Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO); sparingly soluble in water (Predicted). [1]	Insoluble in water
CAS Number	Not Available	18442-22-3	1060814-29-0[1]	493-08-3[3]

Table 2: Spectral Data of **7-Bromochroman-4-one**

Spectral Data Type	Key Features
¹ H NMR	Data confirms the structure of 7-Bromochroman-4-one. [4]
Mass Spectrometry	Data confirms the structure of 7-Bromochroman-4-one. [4]

Experimental Protocols

Detailed methodologies for the synthesis of **7-Bromochroman** are not readily available.

However, a plausible synthetic route involves the reduction of the commercially available **7-Bromochroman-4-one**. Two classical methods for the reduction of a ketone to a methylene group are the Clemmensen and Wolff-Kishner reductions.

Synthesis of **7-Bromochroman** from **7-Bromochroman-4-one** (Proposed)

1. Clemmensen Reduction

This method is suitable for substrates that are stable in strongly acidic conditions.[\[5\]](#)[\[6\]](#)

- Materials: **7-Bromochroman-4-one**, zinc amalgam ($Zn(Hg)$), concentrated hydrochloric acid (HCl), toluene.
- Procedure:
 - Prepare zinc amalgam by adding zinc powder to a solution of mercuric chloride in water and stirring.
 - Decant the aqueous solution and wash the zinc amalgam with water.
 - To a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, concentrated hydrochloric acid, and toluene.
 - Add **7-Bromochroman-4-one** to the mixture.
 - Heat the reaction mixture to reflux with vigorous stirring for several hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature and separate the organic layer.
 - Extract the aqueous layer with toluene.
 - Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **7-Bromochroman**.

2. Wolff-Kishner Reduction

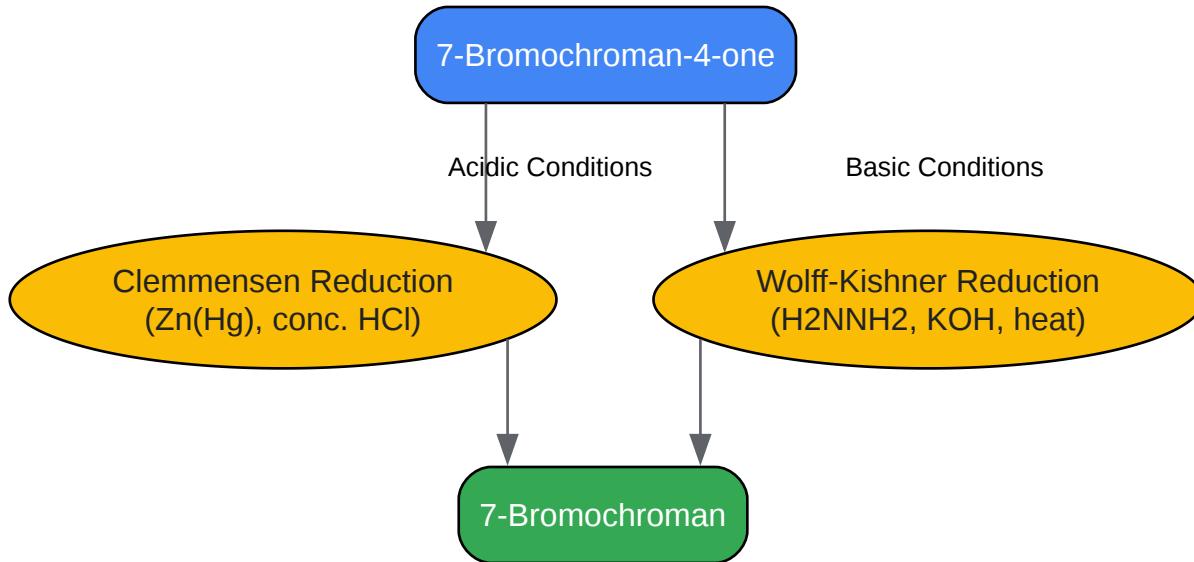
This method is suitable for substrates that are stable in strongly basic conditions.[\[7\]](#)[\[8\]](#)

- Materials: **7-Bromochroman-4-one**, hydrazine hydrate, potassium hydroxide (KOH), diethylene glycol.
- Procedure:
 - To a round-bottom flask equipped with a reflux condenser, add **7-Bromochroman-4-one**, hydrazine hydrate, and diethylene glycol.
 - Heat the mixture to reflux for 1-2 hours to form the hydrazone.
 - Cool the reaction mixture and add potassium hydroxide pellets.
 - Slowly heat the mixture, allowing the water and excess hydrazine to distill off.
 - Once the temperature reaches approximately 190-200 °C, maintain reflux for several hours until the evolution of nitrogen gas ceases.
 - Monitor the reaction progress by TLC.
 - Cool the reaction mixture to room temperature and dilute with water.
 - Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
 - Combine the organic extracts, wash with dilute hydrochloric acid and water.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain **7-Bromochroman**.

Visualizations

Proposed Synthetic Workflow for 7-Bromochroman

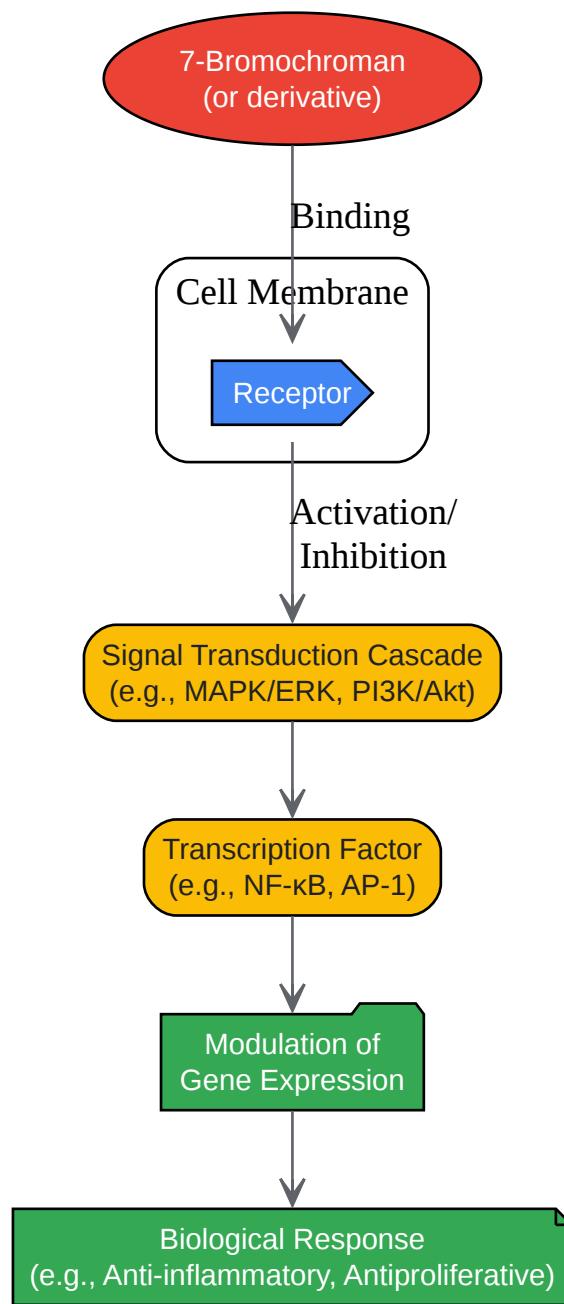


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Synthetic routes to **7-Bromochroman**.

Hypothetical Signaling Pathway for Chroman Derivatives

Chroman derivatives have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.^{[2][9]} The following diagram illustrates a generalized signaling pathway that could be modulated by a biologically active chroman derivative. This is a hypothetical representation and has not been specifically validated for **7-Bromochroman**.



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Hypothetical signaling pathway for chroman derivatives.

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